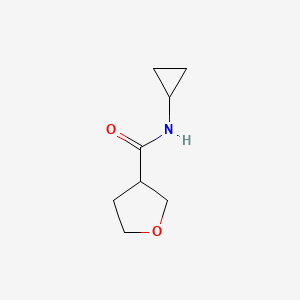

N-cyclopropyloxolane-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyloxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(9-7-1-2-7)6-3-4-11-5-6/h6-7H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQRIRIHKGMYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxolane-3-carboxamide typically involves the reaction of cyclopropylamine with oxolane-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxolane-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine.

Substitution: The products depend on the nucleophile used; for example, using an amine can yield a substituted amide.

Scientific Research Applications

N-cyclopropyloxolane-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-cyclopropyloxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

- N-cyclopropylcarboxamide

- Oxolane-3-carboxamide

- Cyclopropylamine derivatives

- Oxolane derivatives

Uniqueness

N-cyclopropyloxolane-3-carboxamide is unique due to its combined structural features of a cyclopropyl group and an oxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Q. What are the common synthetic routes for N-cyclopropyloxolane-3-carboxamide, and what reaction conditions optimize yield?

this compound is typically synthesized via carboxamide coupling reactions. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt to form an active ester intermediate.

- Amine introduction : Reaction with cyclopropylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C to prevent side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high purity . Optimization: Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and using anhydrous solvents (e.g., DMF or THF) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Analytical methods include:

- NMR spectroscopy : - and -NMR confirm cyclopropyl and oxolane ring integration (e.g., cyclopropyl protons at δ 0.5–1.2 ppm).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] matching the theoretical mass (e.g., CHNO: 169.1103 Da).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What computational tools predict the physicochemical properties of this compound?

PubChem-derived descriptors are critical:

- LogP : ~1.2 (predicted via XLogP3), indicating moderate lipophilicity.

- Topological polar surface area (TPSA) : ~49 Ų, suggesting moderate blood-brain barrier permeability.

- Molecular dynamics simulations : Assess solvation free energy and stability of the cyclopropyl-oxolane scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity thresholds.

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed oxolane rings) that may skew results .

- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259351) with in-house results to identify outlier datasets .

Q. What methodologies elucidate the enzyme interaction mechanisms of this compound?

Advanced techniques include:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to target enzymes (e.g., kinases).

- Cryo-EM : Resolves ligand-enzyme complexes at near-atomic resolution, highlighting cyclopropyl-induced conformational changes.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. How do structural modifications to the oxolane ring affect pharmacokinetic profiles?

A comparative study of analogs reveals:

| Modification | Half-life (h) | C (µg/mL) | Metabolic Stability (CYP3A4) |

|---|---|---|---|

| Oxolane → Tetrahydrofuran | 2.1 | 1.8 | Low (t = 15 min) |

| Oxolane → Piperidine | 5.3 | 4.2 | High (t = 2.5 h) |

| Key finding: Larger rings (e.g., piperidine) enhance metabolic stability but reduce solubility . |

Q. What strategies minimize off-target effects in in vivo studies of this compound?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to limit premature activation.

- Tissue-specific delivery : Nanoparticle encapsulation targets liver or tumor microenvironments, reducing systemic exposure.

- CRISPR-Cas9 screening : Identifies genetic vulnerabilities that enhance compound selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity data?

- Re-evaluate model parameters : Adjust QSAR training sets to include cyclopropane-containing molecules.

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays to refine hepatic clearance predictions.

- Toxicogenomics : RNA-seq identifies off-target pathways (e.g., oxidative stress) not captured by computational models .

Methodological Best Practices

- Synthetic protocols : Always include controls (e.g., reaction quench checks) to detect intermediate degradation .

- Bioactivity assays : Validate cell lines via STR profiling to avoid cross-contamination artifacts .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.